molecular formula C10H7N3 B1521380 6-Aminoquinoline-2-carbonitrile CAS No. 627531-51-5

6-Aminoquinoline-2-carbonitrile

Cat. No.: B1521380
CAS No.: 627531-51-5
M. Wt: 169.18 g/mol
InChI Key: CZJSXGNVLRTGCQ-UHFFFAOYSA-N
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Description

6-Aminoquinoline-2-carbonitrile is a heterocyclic compound . It has been used as a fluorescent derivatizing agent for the detection of biochemicals and in the synthesis of tertiary N-methylated enaminones .


Synthesis Analysis

A computational study based on the DFT/TD-DFT approach was performed to explore various properties of 6-aminoquinoline (6AQ). The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored . An efficient three-step sequence has been developed for the synthesis of 2-aminoquinoline-6-carboxylic acid benzyl ester starting from commercially available 6-quinolinecarboxylic acid .


Molecular Structure Analysis

The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6-aminoquinoline (6AQ) were explored . The LUMO and HOMO were localized on the entire molecule. It was observed that the lowest excited state is possibly the \(\pi \to {\pi }^ {*}\) charge-transfer (CT) state .


Chemical Reactions Analysis

The absorption and emission spectra of 6-aminoquinoline (6AQ) in solvents have been estimated by TD-DFT coupled with the PCM model and correlated with the available experimental results . Depending on the solvents, the computed absorption maxima of 6AQ were noticed between 327 nm – 340 nm and ascribed to \( {\mathrm {S}}_ {0}\to {\mathrm {S}}_ {1}\) transition. The simulated emission maxima were obtained between 389 to 407 nm and ascribed to \( {\mathrm {S}}_ {1}\to {\mathrm {S}}_ {0}\) transition .


Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminoquinoline (6AQ) were explored using a computational study based on the DFT/TD-DFT approach . The geometrical parameters, molecular orbitals (MOs), electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties of 6AQ were explored .

Scientific Research Applications

Cancer Research and Kinase Inhibition

6-Aminoquinoline-2-carbonitrile derivatives have shown significant promise in cancer research, particularly as inhibitors of tyrosine kinases such as the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). These compounds, including derivatives like 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, function as irreversible inhibitors, blocking the kinase activity essential for cancer cell growth and proliferation. The design of these inhibitors involves attaching water-solubilizing substituents to improve biological properties, with some derivatives demonstrating enhanced reactivity and oral in vivo activity. Notably, one such compound, identified as EKB-569, has progressed to clinical trials for cancer treatment, showcasing the potential of this compound derivatives in developing new cancer therapies (Wissner et al., 2003).

Corrosion Inhibition

In addition to their applications in cancer research, quinoline derivatives, including those related to this compound, have been explored as corrosion inhibitors for metals. These compounds have demonstrated significant efficacy in protecting metals like mild steel in acidic environments. Their corrosion mitigation effect is attributed to the adsorption of inhibitor molecules on the metal surface, reducing corrosion rates. Studies employing techniques such as electrochemical impedance spectroscopy and potentiodynamic polarization have confirmed the adsorption behavior and inhibition efficiency of these derivatives, making them valuable in industrial applications where metal corrosion is a concern (Singh, Srivastava, & Quraishi, 2016).

Safety and Hazards

The safety and hazards of 6-Aminoquinoline-2-carbonitrile are not explicitly mentioned in the search results. For accurate information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

Future Directions

The estimated values indicate that 6-aminoquinoline (6AQ) can be considered a desirable molecule for further studies of the NLO applications .

Properties

IUPAC Name

6-aminoquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJSXGNVLRTGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627531-51-5
Record name 6-aminoquinoline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Compound 45B (212 mg, 1.1 mmol) was dissolved in 30 mL of a 1:2 mixture of EtOAc and MeOH and hydrogenated at 1 atmosphere of hydrogen in the presence of 10% Pd/C (42 mg, 20 wt. %) for 1 h. The reaction was filtered, concentrated and purified by silica gel flash chromatography eluting with 2-3% MeOH—CH2Cl2 to give the title compound (142 mg, 79%) as a light yellow solid. LC/MS m/z 170 [M+H]+.
Quantity
212 mg
Type
reactant
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0 (± 1) mol
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solvent
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42 mg
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Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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